molecular formula C14H16N2O2S B8721115 TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE

TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE

Cat. No.: B8721115
M. Wt: 276.36 g/mol
InChI Key: ULRSEMCBTLFFDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE typically involves the reaction of indole derivatives with thiocarbamoyl chloride and tert-butyl ester. The reaction conditions often include the use of a base such as triethylamine and solvents like toluene or acetonitrile under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE has various scientific research applications, including:

Mechanism of Action

The mechanism of action of TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

TERT-BUTYL 5-CARBAMOTHIOYLINDOLE-1-CARBOXYLATE can be compared with other similar indole derivatives, such as:

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

tert-butyl 5-carbamothioylindole-1-carboxylate

InChI

InChI=1S/C14H16N2O2S/c1-14(2,3)18-13(17)16-7-6-9-8-10(12(15)19)4-5-11(9)16/h4-8H,1-3H3,(H2,15,19)

InChI Key

ULRSEMCBTLFFDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.